N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE
Description
N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated indole moiety and a phenoxyacetohydrazide group.
Properties
IUPAC Name |
N-(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(4-tert-butyl-2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN3O3/c1-13-9-15(23(3,4)5)7-8-18(13)30-12-19(28)25-26-20-17-11-16(24)10-14(2)21(17)27(6)22(20)29/h7-11,29H,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTSJJYMSCHUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC(=O)COC3=C(C=C(C=C3)C(C)(C)C)C)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the indole ring.
Condensation: Formation of the hydrazide linkage through the reaction of an appropriate hydrazine derivative with a carboxylic acid or ester.
Cyclization: Formation of the indole ring system through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: Conversion of the indole moiety to more oxidized forms.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce indole-2,3-diol derivatives.
Scientific Research Applications
N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE include other indole derivatives and phenoxyacetohydrazides. Examples include:
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE .
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE .
Uniqueness
The uniqueness of N’-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETOHYDRAZIDE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
